molecular formula C21H23NO B2372068 (4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone CAS No. 2320923-39-3

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone

Cat. No.: B2372068
CAS No.: 2320923-39-3
M. Wt: 305.421
InChI Key: WICHTPWGGIMOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone is a complex organic compound that features a piperidine ring substituted with a cyclopropyl group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction, often using cyclopropyl halides under basic conditions.

    Attachment of the Biphenyl Moiety: The biphenyl group is attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclopropyl-2-methylphenyl)(piperidin-1-yl)methanone: Similar structure with a methyl group instead of a phenyl group.

    (4-Cyclopropylpiperidin-1-yl)-(4-methylphenyl)methanone: Similar structure with a methyl group on the biphenyl moiety.

Uniqueness

(4-Cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone is unique due to its specific combination of a cyclopropyl group, piperidine ring, and biphenyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-cyclopropylpiperidin-1-yl)-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-21(22-14-12-19(13-15-22)18-6-7-18)20-10-8-17(9-11-20)16-4-2-1-3-5-16/h1-5,8-11,18-19H,6-7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICHTPWGGIMOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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